4-(Quinolin-6-yl)butan-2-ol
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Overview
Description
4-(Quinolin-6-yl)butan-2-ol is a chemical compound that features a quinoline ring attached to a butanol chain. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. The presence of the quinoline ring in this compound makes it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yl)butan-2-ol typically involves the functionalization of the quinoline ring and the subsequent attachment of the butanol chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-6-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinolin-6-ylbutanone
Reduction: Tetrahydroquinolin-6-ylbutanol
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
4-(Quinolin-6-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Quinolin-6-yl)butan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A hydroxylated derivative with different chemical properties.
Quinolin-2-one: A ketone derivative with distinct reactivity.
Uniqueness
4-(Quinolin-6-yl)butan-2-ol is unique due to the presence of both the quinoline ring and the butanol chain, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-quinolin-6-ylbutan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-10(15)4-5-11-6-7-13-12(9-11)3-2-8-14-13/h2-3,6-10,15H,4-5H2,1H3 |
InChI Key |
ZVGAWJSRKMCOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)N=CC=C2)O |
Origin of Product |
United States |
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